1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine
Overview
Description
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by the presence of a cyclopropyl group and a tetrahydrothiophen-3-yl group attached to a guanidine moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in fields such as drug discovery and catalysis.
Mechanism of Action
Target of Action
Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Pharmacokinetics
As an antihypertensive agent, it’s likely to have good bioavailability to exert its effects .
Result of Action
High blood pressure can cause the heart and arteries to not function properly. This can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure. High blood pressure may also increase the risk of heart attacks .
Action Environment
Factors such as diet, lifestyle, and other medications can potentially influence the efficacy of antihypertensive agents .
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . Industrial production methods often employ a one-pot synthesis approach, which provides efficient access to diverse guanidines with high yields .
Chemical Reactions Analysis
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine moiety is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include thiourea derivatives, isocyanides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is widely used in scientific research due to its versatility and complex structure. Some of its applications include:
Chemistry: It serves as a valuable scaffold in the synthesis of heterocycles and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in catalysis and as a reference standard in pharmaceutical testing.
Comparison with Similar Compounds
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-Cyclopropyl-1-(tetrahydrothiophen-2-yl)guanidine
- 1-Cyclopropyl-1-(tetrahydrothiophen-4-yl)guanidine
- 1-Cyclopropyl-1-(tetrahydrothiophen-5-yl)guanidine
These compounds share similar structural features but differ in the position of the tetrahydrothiophenyl group. The unique positioning of the tetrahydrothiophen-3-yl group in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclopropyl-1-(thiolan-3-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQKDBKOJEOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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